molecular formula C30H52O3 B1153221 Cycloartane-3,24,25-triol CAS No. 57586-98-8

Cycloartane-3,24,25-triol

Cat. No.: B1153221
CAS No.: 57586-98-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloartane-3,24,25-triol is a naturally occurring triterpenoid compound found in various plant species. It is characterized by its unique cycloartane skeleton with three hydroxyl groups located at the 3rd, 24th, and 25th positions. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of cancer research .

Biochemical Analysis

Biochemical Properties

Cycloartane-3,24,25-triol plays a crucial role in biochemical reactions, particularly in inhibiting specific kinases. It has been shown to inhibit MRCKα kinase, which is involved in regulating the actin cytoskeleton and cellular motility . The compound interacts with the ATP-binding site of MRCKα kinase, demonstrating strong selectivity with a dissociation constant (Kd) of 0.26 μM . This interaction is significant as it helps restore the tight regulation of normal cellular growth, which is often lost in cancer cells.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In prostate cancer cell lines (PC-3 and DU145), the compound reduces cell viability with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively . It influences cell function by inhibiting MRCKα kinase, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MRCKα kinase leads to reduced tumor cell motility and invasion, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of MRCKα kinase, leading to the inhibition of the kinase’s activity . This inhibition disrupts the phosphorylation of myosin II regulatory light chains, which are crucial for actin-myosin contraction and cellular motility . By inhibiting MRCKα kinase, this compound effectively reduces tumor cell motility and invasion, contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability in vitro, maintaining its inhibitory effects on MRCKα kinase and reducing cell viability over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to more significant reductions in tumor cell viability . It is essential to determine the threshold and toxic doses to ensure its safe application in therapeutic settings. High doses may lead to adverse effects, and careful dosage optimization is necessary for its development as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its anti-cancer and anti-tubercular activities. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with MRCKα kinase and other biomolecules, influencing its overall therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloartane-3,24,25-triol can be synthesized through the extraction from natural sources such as the Chrysanthemum morifolium plant . The extraction process typically involves the use of organic solvents like chloroform and ethyl acetate to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cycloartane-3,24,25-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cycloartane-3,24,25-trione.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids.

    Biology: The compound has shown significant biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Cycloartane-3,24,25-triol has demonstrated promising anti-cancer activity, particularly against prostate cancer. .

    Industry: The compound’s unique structure makes it a valuable component in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Cycloartane-3,24,25-triol is unique due to its specific hydroxylation pattern. Similar compounds include:

    Cycloart-23-ene-3,25-diol: Differs by having only two hydroxyl groups.

    Cycloartane-3,24-diol: Lacks the hydroxyl group at the 25th position.

    Cycloartane-3,25-diol: Lacks the hydroxyl group at the 24th position.

These structural differences can significantly impact the biological activity and therapeutic potential of each compound. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

57586-98-8

Molecular Formula

C30H52O3

Appearance

Powder

Origin of Product

United States
Customer
Q & A

Q1: What makes Cycloartane-3,24,25-triol a potential anti-cancer agent?

A1: Research suggests that this compound demonstrates anti-proliferative activity against specific cancer cell lines. This activity stems from its ability to inhibit MRCKα (Myotonic Dystrophy Kinase-Related Cdc42–Binding Kinase) kinase. [, , ] MRCK kinases are implicated in tumor progression and metastasis due to their role in regulating the cytoskeleton, which impacts tumor cell motility and invasion. [] By inhibiting MRCKα, this compound potentially disrupts these processes and hinders tumor development.

Q2: What is the mechanism of action of this compound in inhibiting MRCKα kinase?

A2: While the specific mechanism of inhibition is not fully elucidated in the provided research, this compound has been shown to bind to MRCKα with a Kd of 0.26μM. [] This binding likely interferes with the kinase's ability to phosphorylate downstream targets, ultimately impacting tumor cell behavior.

Q3: Which cancer cell lines have shown sensitivity to this compound in vitro?

A3: Studies have demonstrated that this compound exhibits anti-proliferative activity against DU145 and PC-3 prostate cancer cell lines. [] Additional research suggests activity against other prostate and breast cancer cell lines, but specific names are not provided. [, ]

Q4: How does the structure of this compound compare to other cycloartanes, and how does this relate to their activity?

A4: Research exploring the structure-activity relationship of various cycloartanes, including this compound, reveals that slight modifications in their structures significantly impact their MRCK kinase inhibitory activity. [, ] For instance, Cycloart-23-ene-3,25-diol, differing from this compound by one hydroxyl group, exhibits different inhibitory potency against MRCKα and MRCKβ kinases. [] This highlights the importance of specific structural features in influencing the interaction with target kinases and their subsequent anti-cancer activity.

Q5: What are the future research directions for this compound as an anti-cancer agent?

A5: While the initial in vitro studies are promising, further research is needed to determine the in vivo efficacy and safety profile of this compound. [, ] This includes investigating its pharmacokinetics, pharmacodynamics, potential toxicity, and efficacy in animal models of cancer. Additionally, exploring its effectiveness in combination therapies and understanding potential resistance mechanisms would be crucial for its development as a viable anti-cancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.